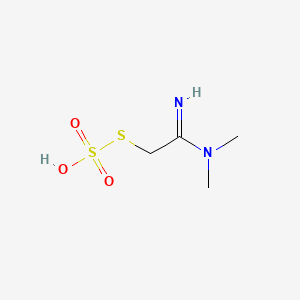
S-(2-(Dimethylamino)-2-iminoethyl) hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 187525 is a pyrazole derivative known for its significant biological activities, particularly in the field of antimicrobial research. This compound has shown promising results in inhibiting the growth of intracellular Mycobacterium tuberculosis by inducing autophagy in macrophages .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 187525 involves the formation of a pyrazole ring, typically through the reaction of hydrazine with a 1,3-diketone. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 78-80°C for ethanol)
Industrial Production Methods
Industrial production of NSC 187525 follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reaction conditions
Purification: Using crystallization or chromatography techniques to ensure high purity of the final product
Análisis De Reacciones Químicas
Types of Reactions
NSC 187525 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazole oxides
Reduction: Reduction reactions can yield hydrazine derivatives
Substitution: Electrophilic substitution reactions on the pyrazole ring
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
Oxidation: Pyrazole oxides
Reduction: Hydrazine derivatives
Substitution: Halogenated pyrazole compounds
Aplicaciones Científicas De Investigación
NSC 187525 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its role in inducing autophagy in cells
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The primary mechanism by which NSC 187525 exerts its effects is through the induction of autophagy in macrophages. This process involves:
Molecular Targets: Targets intracellular Mycobacterium tuberculosis
Pathways Involved: Activation of autophagy pathways, leading to the degradation of intracellular bacteria
Comparación Con Compuestos Similares
Similar Compounds
NSC 18725: Another pyrazole derivative with similar antimicrobial properties
Pyrazole derivatives: Compounds with similar structures but varying functional groups
Uniqueness
NSC 187525 is unique due to its specific ability to induce autophagy in macrophages, making it particularly effective against intracellular pathogens like Mycobacterium tuberculosis. Its structure-activity relationship studies have shown that modifications at specific positions on the pyrazole ring can significantly impact its biological activity .
Propiedades
Número CAS |
10319-72-9 |
|---|---|
Fórmula molecular |
C4H10N2O3S2 |
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
1-(dimethylamino)-1-imino-2-sulfosulfanylethane |
InChI |
InChI=1S/C4H10N2O3S2/c1-6(2)4(5)3-10-11(7,8)9/h5H,3H2,1-2H3,(H,7,8,9) |
Clave InChI |
VAJZTLPJFFJLIZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=N)CSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


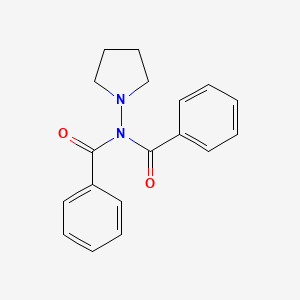
![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
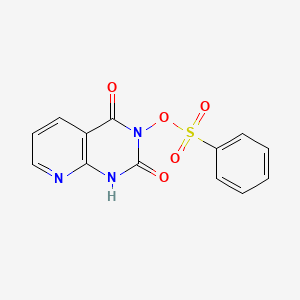
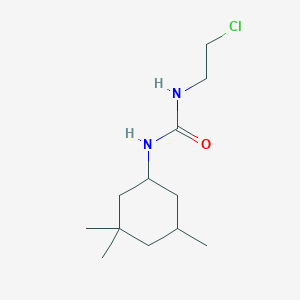
![Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B12795186.png)
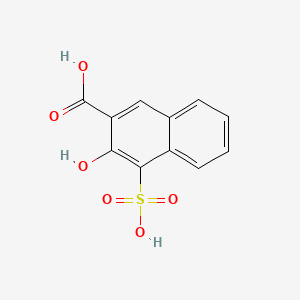

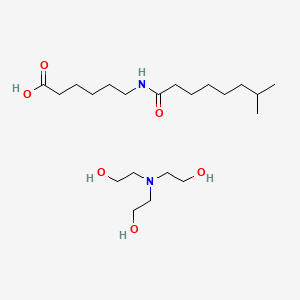
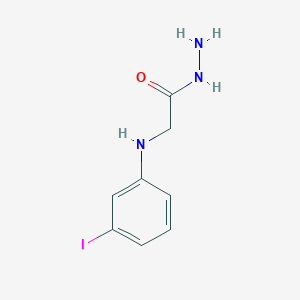
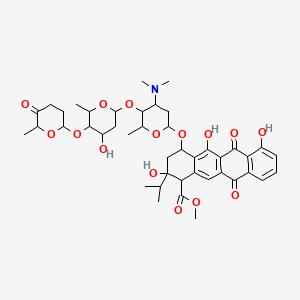

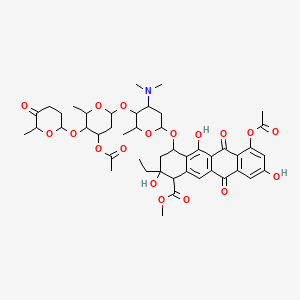
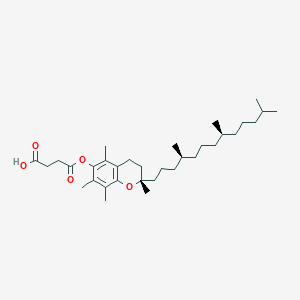
![4,8,11-trihydroxy-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12795231.png)
